N-[4-(acetylamino)-3-methylphenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(acetylamino)-3-methylphenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)-3-methylphenyl]-2-thiophenecarboxamide is 274.07759887 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
N-[4-(acetylamino)-3-methylphenyl]-2-thiophenecarboxamide and related compounds have been explored for their potential anticancer properties. These compounds are part of a broader category of small molecule histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and cell cycle progression. The inhibition of HDACs can lead to the blockage of cancer cell proliferation, induction of apoptosis, and cell cycle arrest, highlighting the promise of these compounds in cancer therapy. For instance, MGCD0103, a related compound, selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo, and has progressed to clinical trials (Zhou et al., 2008). Similarly, N-acetyldinaline has shown to induce histone hyperacetylation in cancer cells, suggesting a mechanism through which it exerts its antitumor activity by modulating gene expression (Kraker et al., 2003).
Synthesis and Structural Analysis
The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was synthesized and characterized using X-ray diffraction, demonstrating the compound's crystal structure and providing insights into its molecular interactions. Such structural analyses are essential for understanding the compound's chemical behavior and potential biological interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Antimicrobial Activity
Apart from anticancer properties, thiophene derivatives, including N-[4-(acetylamino)-3-methylphenyl]-2-thiophenecarboxamide, have been investigated for their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, highlighting the need for new therapeutic options (Khalil et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The compound has been studied for its antioxidant and antibacterial properties , suggesting potential targets could be related to these biological processes.
Biochemical Pathways
Given its reported antioxidant and antibacterial activities , it may influence pathways related to oxidative stress and bacterial growth.
Result of Action
N-[4-(acetylamino)-3-methylphenyl]thiophene-2-carboxamide has been reported to exhibit significant antioxidant and antibacterial activities . For instance, one of the amino thiophene-2-carboxamide derivatives exhibited significant inhibition activity (62.0%) compared to ascorbic acid . Furthermore, it showed high antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-11(5-6-12(9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDYWFLBABWART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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